Bayogenin

Vue d'ensemble

Description

La bayogénine est une saponine triterpénoïde, un type de produit naturel présent dans diverses plantes. Elle est connue pour ses activités biologiques, notamment son rôle d'inhibiteur de la phosphorylase du glycogène . La bayogénine est couramment présente dans des plantes comme la luzerne et a été étudiée pour ses bienfaits potentiels pour la santé et ses applications en agriculture et en médecine.

Méthodes De Préparation

La bayogénine peut être préparée par plusieurs méthodes. Une approche courante implique l'extraction à partir de sources végétales, suivie d'une purification. Le processus comprend généralement des étapes telles que le dégraissage, l'extraction, l'hydrolyse acide, l'abstraction et la séparation par chromatographie contre-courante à grande vitesse . Ces méthodes garantissent la production de bayogénine de haute pureté adaptée aux applications de recherche et industrielles.

Analyse Des Réactions Chimiques

La bayogénine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la bayogénine peut conduire à la formation de différents dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .

Applications de la recherche scientifique

La bayogénine a un large éventail d'applications de recherche scientifique. En agriculture, elle a été étudiée pour son rôle dans les mécanismes de défense des plantes. Par exemple, la bayogénine 3-O-cellobioside, une forme glycosylée de la bayogénine, s'est avérée conférer une défense non spécifique au cultivar contre le champignon Pyricularia oryzae responsable de la brûlure du riz . En médecine, la bayogénine et ses dérivés ont été étudiés pour leurs propriétés hépatoprotectrices, anti-inflammatoires et neuroprotectrices potentielles . De plus, le rôle de la bayogénine en tant qu'inhibiteur de la phosphorylase du glycogène en fait un candidat pour la recherche sur les maladies métaboliques .

Mécanisme d'action

Le mécanisme d'action de la bayogénine implique son interaction avec diverses cibles moléculaires et voies. En tant qu'inhibiteur de la phosphorylase du glycogène, la bayogénine interfère avec l'activité de l'enzyme, qui joue un rôle crucial dans le métabolisme du glycogène . Chez les plantes, la bayogénine et ses glycosides contribuent aux mécanismes de défense en agissant comme agents antifongiques, protégeant la plante contre les microbes pathogènes . Les voies spécifiques et les cibles moléculaires impliquées dans ces actions sont encore en cours d'investigation, mais elles mettent en évidence la polyvalence du composé et son potentiel dans différents domaines.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

Bayogenin exhibits significant antimicrobial activity against various pathogens. A study highlighted the screening of several triterpenes, including this compound saponins, which demonstrated potent antimicrobial effects. The research indicated that these compounds could serve as promising candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Saponins

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Significant reduction | |

| Candida albicans | Moderate inhibition |

In addition to its antimicrobial properties, this compound also exhibits antioxidant activity. Research has shown that compounds derived from this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This is crucial in preventing cellular damage linked to various diseases, including cancer .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a specific saponin form of this compound was shown to have cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy .

Table 2: Anticancer Effects of this compound Derivatives

| Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa (cervical cancer) | Induction of apoptosis | |

| MCF-7 (breast cancer) | Growth inhibition | |

| A549 (lung cancer) | Cytotoxicity observed |

Role in Plant Defense Mechanisms

This compound and its glycosylated forms play a crucial role in enhancing plant immunity against pathogens. Research has shown that this compound 3-O-cellobioside can confer non-cultivar-specific defense against fungal pathogens such as Pyricularia oryzae, responsible for rice blast disease. The glycosylation of this compound is essential for its bioactivity, as it enhances the compound's ability to inhibit pathogen germination and appressorium formation .

Table 3: Efficacy of this compound in Plant Defense

| Pathogen | Formulation Used | Effectiveness |

|---|---|---|

| Pyricularia oryzae | This compound 3-O-cellobioside | High inhibition |

| Phyllotreta nemorum | Non-glycosylated this compound | No significant effect |

Mécanisme D'action

The mechanism of action of bayogenin involves its interaction with various molecular targets and pathways. As a glycogen phosphorylase inhibitor, this compound interferes with the enzyme’s activity, which plays a crucial role in glycogen metabolism . In plants, this compound and its glycosides contribute to defense mechanisms by acting as antifungal agents, protecting the plant from pathogenic microbes . The specific pathways and molecular targets involved in these actions are still under investigation, but they highlight the compound’s versatility and potential in different fields.

Comparaison Avec Des Composés Similaires

La bayogénine fait partie d'une classe plus large de saponines triterpénoïdes, qui comprend des composés comme l'hédéragénine et la phytolaccagénine. Ces composés partagent des caractéristiques structurelles et des activités biologiques similaires. Par exemple, les glycosides d'hédéragénine sont également présents dans les racines des plantes et jouent un rôle dans la défense contre les agents pathogènes du sol . Les schémas de glycosylation uniques et les activités biologiques spécifiques de la bayogénine, comme son rôle dans la résistance à la brûlure du riz, la distinguent des autres saponines . Cette unicité fait de la bayogénine un composé précieux pour la recherche et les applications ciblées.

Activité Biologique

Bayogenin, a pentacyclic triterpene, has garnered attention due to its significant biological activities, particularly in the context of plant defense mechanisms and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its role as a phytochemical in plant immunity, its antimicrobial properties, and its implications in pharmacological research.

Overview of this compound

This compound is derived from various plant sources and is known for being a precursor to several bioactive compounds, particularly saponins. These compounds are recognized for their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. The biological effects of this compound are often enhanced through glycosylation, which transforms it into more bioactive forms such as this compound 3-O-cellobioside.

1. Antifungal Activity

This compound and its glycosylated derivatives exhibit potent antifungal properties, particularly against the rice blast fungus Pyricularia oryzae. Research indicates that:

- This compound 3-O-cellobioside significantly inhibits conidia germination and appressorium formation in a dose-dependent manner when tested in vitro. Concentrations ranging from 5 nM/L to 100 nM/L were effective, while non-glycosylated this compound showed no effect on germination or appressorium formation .

- The levels of this compound 3-O-cellobioside correlate directly with the resistance attributes of rice cultivars against P. oryzae, with resistant cultivars displaying approximately 1000-fold higher levels compared to susceptible ones .

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial potential beyond fungal pathogens:

- Studies have shown that saponins derived from this compound possess antimicrobial and cytotoxic activities against various bacterial strains and cancer cell lines .

- In a screening process for antitopoisomerase and antioxidant activities, this compound's saponins demonstrated promising results, indicating potential applications in drug development .

Case Studies

-

Rice Resistance Mechanism

- A study highlighted the role of this compound 3-O-cellobioside in enhancing the resistance of rice plants to blast disease. The research utilized UPLC-TOF mass spectrometry to profile saponins in different rice ecotypes, revealing that resistant varieties produced higher concentrations of this compound upon pathogen inoculation .

-

In Vitro Assays

- In vitro tests demonstrated that treatment with glycosylated forms of this compound effectively reduced the growth of P. oryzae, while non-glycosylated forms did not exhibit similar effects. This underscores the importance of glycosylation in enhancing the bioactivity of triterpenes like this compound .

Data Tables

| Compound | Activity | Concentration Range | Effectiveness |

|---|---|---|---|

| This compound 3-O-cellobioside | Inhibition of P. oryzae | 5 nM/L - 100 nM/L | Significant (dose-dependent) |

| Non-glycosylated this compound | Inhibition of P. oryzae | N/A | None |

| Saponins from this compound | Antimicrobial/Cytotoxic | Various | Promising |

Propriétés

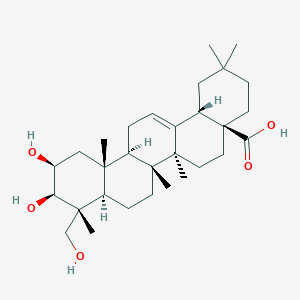

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-JEERONPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861949 | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6989-24-8 | |

| Record name | Bayogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bayogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bayogenin?

A1: this compound has the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques, including mass spectrometry (MS), 1D and 2D nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy to characterize this compound. This includes techniques like COSY, TOCSY, ROESY, HMQC, HMBC, DEPT, DQF-COSY, HOHAHA, and selective INEPT. [, , , , , , ]

Q3: How is this compound biosynthesized in plants?

A3: this compound biosynthesis likely starts with β-amyrin, a product of the cyclization of 2,3-oxidosqualene. This pathway involves enzymes like squalene synthase (SS), squalene epoxidase (SE), and β-amyrin synthase (β-AS). []

Q4: Which plant species are known to contain this compound?

A4: this compound has been identified in various plant species, including:

- Legumes: Medicago arabica, Medicago sativa (alfalfa), Medicago truncatula (barrel medic), Medicago arborea [, , , , , , , ]

Q5: What are the reported biological activities of this compound and its glycosides?

A5: Research suggests that this compound and its derivatives exhibit several biological activities, including:

- Antiproliferative activity: Moderate activity against MK-1, HeLa, and B16F10 cells. []

- Antifungal activity: Notably against Cephalosporium gramineum and Pyricularia oryzae (rice blast fungus). [, , ]

- Cytotoxic activity: Observed against HeLa and MCF-7 cell lines, with potential to enhance the effect of the antitumor drug cisplatin. []

- Hepatoprotective activity: Demonstrated in vitro and in vivo against carbon tetrachloride-induced liver damage. [, ]

- Neuroprotective activity: Shown to protect rat brain synaptosomes from damage induced by 6-hydroxydopamine. []

- Anti-α-glucosidase activity: Bonushenricoside B, a this compound glycoside, exhibited significant inhibitory activity. []

- Glycogen Phosphorylase Inhibition: Moderate potency in inhibiting glycogen phosphorylase. []

Q6: Does the structure of this compound glycosides influence their activity?

A6: Yes, the type and position of sugar moieties attached to this compound significantly affect the biological activity of its glycosides. For example, monodesmosidic this compound glycosides exhibited stronger antifungal activity against Cephalosporium gramineum compared to bidesmosidic glycosides. [] Similarly, the type of sugar linked to the aglycone influences the hemolytic activity of saponins from Caryocar glabrum. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Studies on related triterpenes suggest that the position and configuration of hydroxyl (-OH) groups significantly impact their activity. For example, changing the configuration of the -OH group at C-2 from α to β decreased the tyrosinase inhibitory potency in a series of pentacyclic triterpenes including this compound. []

Q8: What is the role of the C-3 hydroxyl group in this compound's activity?

A8: The C-3 hydroxyl group is a common site for glycosylation in this compound. This glycosylation pattern significantly influences the molecule's polarity, solubility, and interactions with biological targets, ultimately impacting its biological activity. []

Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Currently, limited data is available on the ADME of this compound in the provided research papers. Further investigation is needed to understand its pharmacokinetic properties.

Q10: What are the in vivo effects of this compound?

A10: While in vitro studies have shown promising results for this compound and its derivatives, further in vivo studies are needed to confirm these effects and elucidate its mechanisms of action. Existing research highlights its potential in areas like liver protection [, ] and potential anti-tumor activity when combined with cisplatin. []

Q11: What is known about the toxicity and safety profile of this compound?

A11: Although some studies suggest potential beneficial effects of this compound, detailed toxicological data is limited. Rigorous safety assessments are essential before considering its therapeutic application.

Q12: What analytical techniques are employed to quantify this compound and its glycosides?

A12: Researchers utilize various techniques for quantifying this compound and its glycosides:

- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD): This method, often coupled with acid hydrolysis and solid-phase extraction, allows for the separation and quantification of this compound and other sapogenins in plant extracts. []

- Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS): Offers high sensitivity and resolution for profiling and quantifying saponins in complex plant matrices. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.